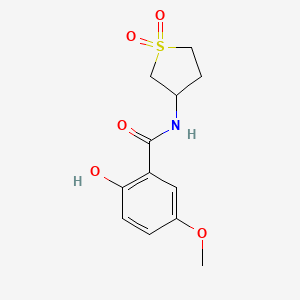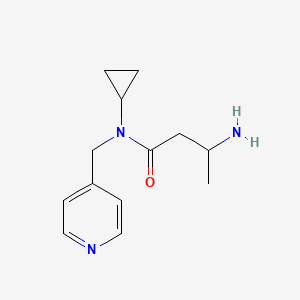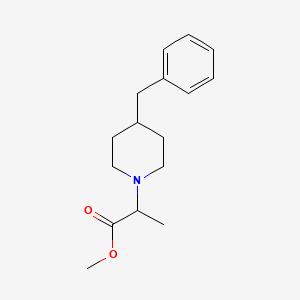
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide, also known as DTBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTBM is a small molecule that belongs to the class of thiolactone compounds and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide exerts its effects by inhibiting the activity of target enzymes, which leads to a cascade of downstream effects. For example, the inhibition of COX-2 by N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide leads to a decrease in the production of prostaglandins, which are involved in inflammation. Similarly, the inhibition of HDACs by N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide leads to an increase in the acetylation of histones, which results in changes in gene expression. The inhibition of HIV integrase by N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide leads to a decrease in the integration of viral DNA into the host genome, which inhibits viral replication.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has also been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation. Additionally, N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied for its biological effects. However, N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has been found to have some toxicity at high doses, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of target enzymes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide in vivo. Additionally, the potential therapeutic applications of N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide in various diseases, including cancer, inflammation, and viral infections, warrant further investigation. Finally, the development of novel formulations of N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide that improve its solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide can be synthesized using a straightforward method that involves the reaction of 2-hydroxy-5-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-mercapto-2-oxothiolane. The final product, N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide, is obtained by the hydrolysis of the resulting thiolactone intermediate.
Aplicaciones Científicas De Investigación
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and human immunodeficiency virus (HIV) integrase. These enzymes are involved in various disease processes, and the inhibition of their activity by N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide has potential therapeutic implications.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-2-3-11(14)10(6-9)12(15)13-8-4-5-19(16,17)7-8/h2-3,6,8,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKOEKSYWGVZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-5-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)



![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)